REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Cl)[CH:6]=[CH:7][CH:8]=1.[C:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:12])[CH3:11].P>C1(C)C=CC=CC=1.C(Cl)C=CC1C=CC=CC=1.[Pd]>[O:2]([C:3]1[CH:4]=[C:5]([CH2:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])[CH:6]=[CH:7][CH:8]=1)[CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
142.7 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)Cl
|
Name
|
|
Quantity
|
299.9 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
18.3 mg
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
palladium cinnamyl chloride
|
Quantity
|
7.8 mg
|
Type
|
catalyst
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl.[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction is carried out in the same manner as the reaction in example 3
|
Type
|
CUSTOM
|
Details
|
at 110° C.
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
O(C)C=1C=C(C=CC1)CC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |